molecular formula C16H11N3O6 B5624144 N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B5624144
M. Wt: 341.27 g/mol
InChI Key: ITSCEWJEXXLFBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and related compounds typically involves multi-step chemical reactions. An example of a related synthesis approach is the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to produce N-(4-hydroxyphenyl)acetamide selectively in one pot under optimized conditions (Vavasori et al., 2023). This method demonstrates the complexity and the selective nature of chemical reactions involved in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is typically characterized using various spectroscopic techniques. For instance, studies on related compounds have employed LC/HRMS, MS/MS, 1D, and 2D-NMR for structural elucidation, highlighting the importance of these techniques in confirming the molecular structure of complex organic compounds (Girel et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various reactions, including nitration, alkylation, and acylation. These reactions are crucial for modifying the molecular structure to achieve desired physical and chemical properties. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration showcases the compound's versatility in undergoing chemical transformations (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the practical application of the compound. For instance, the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide sheds light on its reactivity and potential for forming stable heterocyclic compounds with unique properties (Nikonov et al., 2016).

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-13-4-2-1-3-12(13)17-14(21)8-18-15(22)10-6-5-9(19(24)25)7-11(10)16(18)23/h1-7,20H,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSCEWJEXXLFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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